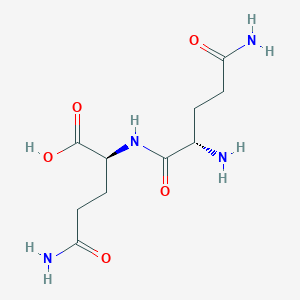

H-Gln-Gln-OH

Descripción

Significance of Dipeptides in Fundamental Peptide Chemistry and Biochemistry

Dipeptides serve as essential building blocks for proteins and are involved in a multitude of physiological processes. numberanalytics.com They can exhibit distinct biological activities and are crucial for understanding protein structure and function. numberanalytics.combachem.com The formation of the peptide bond through a dehydration reaction is a cornerstone of biochemistry, and dipeptides provide the most basic example of this critical linkage. numberanalytics.combachem.com

Furthermore, dipeptides possess physical and chemical properties, such as solubility and stability, that can differ significantly from their constituent amino acids. wikipedia.org For instance, the dipeptide Ala-Gln exhibits a much higher water solubility than glutamine alone. wikipedia.org This enhanced solubility and stability are exploited in various applications, including nutritional science. wikipedia.orgresearchgate.net

L-Glutaminyl-L-glutamine (H-Gln-Gln-OH) as a Model System for Peptide Studies

L-Glutaminyl-L-glutamine (this compound) is a dipeptide composed of two L-glutamine residues. ontosight.ai Glutamine itself is a conditionally essential amino acid with diverse roles in cellular metabolism, immune function, and as a nitrogen donor for many anabolic processes. ymdb.canih.govnih.gov The dipeptide this compound is of particular interest to researchers due to the presence of the amide group in the side chain of glutamine, which can participate in hydrogen bonding and is susceptible to deamidation. vulcanchem.comchembk.com This makes it an excellent model for studying peptide degradation and stability.

The structure of this compound, with its two glutamine units, allows for investigations into intramolecular interactions and their influence on the peptide's conformation and reactivity. vulcanchem.com Its synthesis, typically achieved through methods like solid-phase peptide synthesis (SPPS), provides a practical platform for refining and optimizing peptide synthesis protocols. researchgate.netvulcanchem.com

Current Research Landscape and Key Academic Imperatives for this compound Investigations

Current research on this compound and related glutamine-containing peptides is multifaceted. A significant area of investigation revolves around its stability, particularly its degradation via deamidation to form γ-glutamyl derivatives. vulcanchem.com Understanding the kinetics and mechanisms of this process under various conditions, such as pH and temperature, is a key academic imperative. vulcanchem.com

Furthermore, the potential for this compound and its derivatives to act as drug carriers is an active area of research. medchemexpress.com The hydrophilic nature of the peptide can be exploited to improve the solubility and biocompatibility of conjugated drugs. medchemexpress.com

Another critical research direction involves studying the interactions of this compound with biological membranes. While hydrophobicity is a factor, it alone does not predict the binding of peptides to membranes, making dipeptides like this compound valuable for dissecting the complex factors that govern these interactions. nih.gov The enzymatic synthesis and modification of glutamine-containing peptides also remain an area of active investigation.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Key Characteristics |

| L-Glutaminyl-L-glutamine (this compound) | C10H17N3O6 | 244.26 | Soluble | Dipeptide composed of two glutamine residues. ontosight.ai |

| L-Glutamine (H-Gln-OH) | C5H10N2O3 | 146.14 | 41.3 mg/mL at 25°C ymdb.caecmdb.ca | A conditionally essential amino acid. nih.govebi.ac.uk |

| Glycyl-L-glutaminyl-L-glutamine (Gly-Gln-Gln) | C12H21N5O6 | 331.33 | 154 g/L at 20°C vulcanchem.com | Oligopeptide with an N-terminal glycine. vulcanchem.com |

| N-acetyl-L-glutaminyl-L-glutamine | C12H19N4O6- | 315.30 | - | Acetylated dipeptide. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJYQMFIIJVETK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313028 | |

| Record name | L-Glutaminyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutaminylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54419-93-1 | |

| Record name | L-Glutaminyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutaminyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaminylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatizations of H Gln Gln Oh

Strategies for H-Gln-Gln-OH Synthesis

The creation of the peptide bond between two glutamine residues to form this compound can be accomplished through several distinct methodologies, each with its own set of protocols and advantages. The principal approaches include solid-phase peptide synthesis (SPPS), liquid-phase (or solution-phase) synthesis, and chemoenzymatic methods.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and a primary method for assembling peptides like this compound. nih.gov This technique involves building the peptide chain sequentially while one end is covalently attached to an insoluble polymer resin. researchgate.net This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. nih.govresearchgate.net

The synthesis of this compound via SPPS, typically following the Fmoc/tBu strategy, proceeds through a series of cycles. The process begins with the attachment of the first N-α-Fmoc protected glutamine residue to a suitable resin, such as a 2-chlorotrityl chloride resin, which is designed for the synthesis of peptides with a free C-terminal carboxylic acid. uci.edu Each subsequent cycle involves two key steps: the removal of the temporary N-α-Fmoc protecting group with a weak base (commonly a piperidine (B6355638) solution in DMF) and the coupling of the next N-α-Fmoc protected amino acid. nih.gov

For the synthesis of this compound, the following steps are typical:

Resin Loading: The first amino acid, Fmoc-Gln(Trt)-OH, is attached to the 2-chlorotrityl chloride resin. The side-chain trityl (Trt) group is crucial for preventing side reactions and improving solubility. peptide.com

Fmoc Deprotection: The resin is treated with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc group from the first glutamine residue, exposing a free amine. nih.gov

Coupling: The second amino acid, also Fmoc-Gln(Trt)-OH, is activated and coupled to the free amine of the resin-bound glutamine. Activation is achieved using coupling reagents such as a mixture of diisopropylcarbodiimide (DIC) and OxymaPure, or with uronium-based reagents like HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). nih.gov

Final Deprotection and Cleavage: After the dipeptide is assembled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain Trt protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. uci.edunih.gov

A significant challenge in synthesizing glutamine-containing peptides is the poor solubility of the unprotected Fmoc-Gln-OH derivative in standard organic solvents, which can lead to incomplete coupling. google.com The use of a side-chain protecting group like Trityl is therefore highly preferred. peptide.com

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Loading | Covalent attachment of the first amino acid to the resin. | Fmoc-Gln(Trt)-OH, 2-chlorotrityl resin, DIEA | Anchors the C-terminal residue to the solid support. |

| 2. Washing | Resin is washed to remove excess reagents. | DMF, Dichloromethane (DCM) | Purification of the resin-bound amino acid. |

| 3. Deprotection | Removal of the N-terminal Fmoc group. | 20% Piperidine in DMF | Exposes the α-amino group for the next coupling step. |

| 4. Coupling | Activation and coupling of the next amino acid. | Fmoc-Gln(Trt)-OH, DIC/OxymaPure or HATU/DIEA | Forms the peptide bond. |

| 5. Final Cleavage | Peptide is cleaved from the resin and side-chain groups are removed. | TFA/TIS/H₂O (e.g., 95:2.5:2.5) | Releases the final, unprotected dipeptide. |

Liquid-Phase Synthesis Protocols

Liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, predates SPPS and remains a valuable method, particularly for the large-scale production of short peptides like this compound. In this approach, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.

A common strategy involves the coupling of an N-terminally protected glutamine with a C-terminally protected glutamine. For example, Z-Gln-OH (N-benzyloxycarbonyl-L-glutamine) can be activated and reacted with a glutamine methyl ester (H-Gln-OMe). google.com The activation of the carboxylic acid is typically achieved using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an active ester, such as an N-hydroxysuccinimide (NHS) ester, which then reacts with the amino group of the second glutamine derivative. google.com

The synthesis proceeds through the following general steps:

Protection: The α-amino group of the first glutamine is protected (e.g., with a Z group), and the C-terminal carboxylic acid of the second glutamine is protected (e.g., as a methyl ester).

Coupling: The protected residues are coupled in a suitable solvent (e.g., dioxane, DMF) using a coupling agent.

Purification: The resulting protected dipeptide is purified, often through crystallization or chromatography.

Deprotection: The protecting groups are removed. The Z group can be removed by hydrogenolysis, and the methyl ester can be saponified to yield the final this compound dipeptide. google.com

This method requires more complex purification steps compared to SPPS but can be more cost-effective for large-scale synthesis.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis leverages the high specificity of enzymes to catalyze peptide bond formation under mild conditions, often in aqueous environments. This approach can minimize the need for extensive protecting group chemistry and reduce the risk of racemization.

For the synthesis of glutamine-containing peptides, enzymes such as glutaminase (B10826351) have shown utility. nih.gov Certain microbial L-glutaminases exhibit γ-glutamyl transferase activity, enabling them to transfer a γ-glutamyl moiety from a donor like glutamine to an acceptor amino acid or peptide. nih.gov While this is highly effective for forming γ-glutamyl linkages, related enzymatic systems can be engineered or selected for the formation of standard α-peptide bonds.

The enzymatic synthesis of this compound would involve glutamine synthetase or a similar ligase. wikipedia.orglibretexts.org Glutamine synthetase naturally catalyzes the ATP-dependent condensation of glutamate (B1630785) with ammonia (B1221849) to form glutamine. wikipedia.org In a synthetic context, an enzyme could catalyze the condensation of a glutamic acid derivative with a glutamine molecule. The reaction conditions, including pH, temperature, and substrate concentrations, must be precisely controlled to favor the synthesis reaction over hydrolysis. nih.gov For instance, research on the synthesis of γ-glutamyl-tryptophan using glutaminase identified optimal conditions at a pH of 10 and a temperature of 37°C. nih.gov

Advanced Protecting Group Chemistry for Glutamine Residues

The side chain of glutamine contains a primary amide that is susceptible to undesirable side reactions during peptide synthesis. Therefore, the use of a suitable protecting group for this functionality is often essential for a successful synthesis.

Trityl Group (Trt) Utilization in Glutamine Side Chain Protection

The trityl (Trt) group is the most widely used protecting group for the side-chain amide of glutamine in Fmoc-based SPPS. peptide.com The use of Fmoc-Gln(Trt)-OH offers several significant advantages over the unprotected version.

Firstly, it dramatically improves the solubility of the amino acid derivative in organic solvents like DMF. peptide.com Unprotected Fmoc-Gln-OH has very low solubility, which complicates handling and can lead to inefficient coupling reactions. google.com Secondly, the Trt group effectively prevents the dehydration of the side-chain amide to a nitrile, a side reaction that can occur during the carbodiimide-mediated activation of the carboxylic acid. Thirdly, it reduces the risk of pyroglutamate (B8496135) formation, an intramolecular cyclization reaction.

The Trt group is stable under the basic conditions required for Fmoc group removal (e.g., piperidine treatment) but is labile to the strong acidic conditions of the final cleavage step (e.g., TFA), ensuring its clean removal at the end of the synthesis. peptide.comnih.govgoogle.com

| Property | Fmoc-Gln-OH | Fmoc-Gln(Trt)-OH |

|---|---|---|

| Solubility in DMF | Very low, complicates dissolution and coupling. google.com | High, comparable to other standard Fmoc-amino acids. peptide.com |

| Risk of Dehydration | Present during activation, can form nitrile byproduct. | Prevented by steric hindrance of the Trt group. |

| Cleavage Conditions | N/A | Removed by TFA during final cleavage from resin. peptide.com |

| Stability | N/A | Stable to piperidine used for Fmoc deprotection. nih.gov |

Assessment of Other Protective Strategies for Amide Functionalities

While the Trt group is highly effective, other protecting groups have been developed for the glutamine side chain to address specific synthetic challenges.

Xanthyl (Xan): This group is commonly employed in Boc-based SPPS. It provides good protection against side reactions but is less soluble than Trt-protected derivatives, which can sometimes cause issues in automated synthesizers. peptide.com

Dimethoxybenzhydryl (Mbh): The Mbh group has been used for side-chain protection, but it generally provides poor yields and requires relatively harsh acidic conditions for its complete removal, which can be detrimental to sensitive peptides. google.comgoogleapis.com

Trialkoxybenzyl (Taob) Groups: Groups such as 2,4,6-trimethoxybenzyl (Tmob) offer excellent properties. Fmoc-Gln(Tmob)-OH exhibits good solubility in organic solvents and is highly stable in solution. The Tmob group is very acid-labile and can be cleaved rapidly with 95% TFA, making it highly compatible with modern SPPS protocols. google.comgoogleapis.com

Methyl-Substituted Trityl Groups: Derivatives of the trityl group, such as 4-methyltrityl (Mtt) and 4,4'-dimethyltrityl, have also been developed. These groups exhibit different acid lability compared to the standard Trt group, allowing for more nuanced deprotection strategies. Generally, methyl substitution increases the rate of acid-catalyzed cleavage. google.com

Derivatization Techniques for this compound in Mechanistic Studies

Derivatization of the dipeptide this compound is a critical strategy in mechanistic studies, enabling researchers to trace its metabolic fate, characterize its interactions with biological systems, and probe its role in various biochemical pathways. These chemical modifications introduce specific tags or labels that can be detected by various analytical techniques, providing invaluable insights into the molecule's function and mechanism of action.

Covalent Labelling for Spectroscopic and Biophysical Probes

Covalent labeling involves the attachment of a chemical reporter group, such as a fluorescent dye or a biophysical probe, to the this compound molecule. nih.gov This technique allows for the visualization and tracking of the dipeptide in biological systems, as well as the characterization of its binding interactions and localization. sb-peptide.com The choice of the labeling reagent and the site of attachment on the dipeptide are critical for ensuring that the modification does not significantly perturb the molecule's biological activity.

For this compound, covalent labeling can be directed towards several functional groups: the N-terminal alpha-amino group, the C-terminal carboxylic acid group, or the side-chain amide groups of the glutamine residues. Amine-reactive fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or succinimidyl esters of other fluorophores, can be used to label the N-terminus. sb-peptide.comresearchgate.net Carboxylic acid-reactive reagents can target the C-terminus. researchgate.net While direct labeling of the glutamine side-chain amide is less common, derivatization of glutamine residues to introduce more reactive functional groups is a potential strategy.

The attachment of a fluorescent probe to this compound enables its detection by fluorescence microscopy, flow cytometry, and other fluorescence-based techniques. sb-peptide.com This allows for real-time visualization of the dipeptide's uptake, transport, and subcellular localization within living cells. Furthermore, fluorescently labeled this compound can be used in biophysical assays, such as fluorescence resonance energy transfer (FRET), to study its interactions with binding partners. sb-peptide.com

Covalent labeling is a versatile tool for studying the structure and function of proteins and peptides. nih.gov By comparing the reactivity of amino acid side chains to a labeling reagent under different conditions, researchers can gain insights into changes in protein conformation and ligand binding. nih.gov While this approach is more commonly applied to larger proteins, the principles can be adapted to study the interactions of small peptides like this compound.

Table 2: Covalent Labelling Strategies for this compound for Spectroscopic and Biophysical Studies

| Target Functional Group | Labeling Reagent Class | Example Probe | Spectroscopic/Biophysical Application |

| N-terminal α-amino group | Isothiocyanates, NHS esters | Fluorescein isothiocyanate (FITC), Tetramethylrhodamine (TAMRA) | Fluorescence microscopy for cellular uptake and localization studies. sb-peptide.com |

| C-terminal carboxyl group | Carbodiimides with a nucleophile | EDC with a fluorescent amine | Probing interactions where the C-terminus is involved in binding. |

| Side-chain amide of Gln | Enzymatic modification followed by chemical labeling | Transglutaminase-mediated incorporation of a labeled amine | Site-specific labeling to create probes for studying interactions involving the glutamine side chain. |

| Non-specific labeling | Hydroxyl radicals | Generated via radiolysis | Footprinting to identify regions of the dipeptide involved in binding to a larger molecule. |

Structural Elucidation and Advanced Characterization of H Gln Gln Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of molecules in solution. It provides detailed information about the atomic-level conformation and dynamics of peptides like H-Gln-Gln-OH.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is fundamental in determining the primary structure and conformation of peptides. By analyzing the chemical shifts and coupling constants of the hydrogen nuclei, researchers can deduce the local environment of each proton. For this compound, the ¹H NMR spectrum reveals distinct signals for the alpha-protons (α-CH), beta-protons (β-CH₂), and gamma-protons (γ-CH₂) of each glutamine residue, as well as the amide and amine protons.

The chemical shift of the glutamyl α-CH proton is a key indicator for distinguishing between α- and γ-linkages in glutamyl dipeptides. tandfonline.com In α-glutamyl dipeptides, the α-CH proton signal appears at a lower field (downfield) compared to that in γ-glutamyl dipeptides. tandfonline.com This principle is instrumental in confirming the α-linkage within the this compound structure.

| Proton | Reported Chemical Shift (ppm) | Reference Compound/Fragment |

|---|---|---|

| Glutamyl α-CH (in α-dipeptide) | > 3.9 | α-Glutamyl dipeptides tandfonline.com |

| Glutamyl α-CH (in γ-dipeptide) | < 3.9 | γ-Glutamyl dipeptides tandfonline.com |

| Poly(L-γ-glutamyl-glutamine) α-CH | 4.40 (broad) | PGG polymer tandfonline.com |

| Poly(L-γ-glutamyl-glutamine) α-CH | 4.22 (broad) | PGG polymer tandfonline.com |

| Poly(L-γ-glutamyl-glutamine) side chain | 2.45 (broad, 4H), 2.15 (broad, 3H), 1.97 (broad, 1H) | PGG polymer tandfonline.com |

Heteronuclear NMR (¹⁵N, ¹³C) for Backbone and Side Chain Conformation

Heteronuclear NMR, which involves the analysis of nuclei other than protons, such as ¹⁵N and ¹³C, provides deeper insights into the peptide's backbone and side-chain conformation. These experiments are often performed on isotopically labeled samples (e.g., ¹⁵N or ¹³C/¹⁵N-labeled) to enhance signal sensitivity and facilitate assignments. nih.govnih.gov

¹³C NMR: The chemical shifts of the carbonyl carbons (C=O) and alpha-carbons (Cα) are particularly sensitive to the peptide's secondary structure. For instance, differences in the C=O signals can help distinguish between isomers. tandfonline.com

The combination of ¹H, ¹³C, and ¹⁵N NMR data allows for a near-complete assignment of all resonances in the peptide, which is a prerequisite for detailed structural analysis. nih.govnih.gov

| Carbon | Reported Chemical Shift (ppm) | Reference Compound |

|---|---|---|

| C=O (Carboxyl) | 180.43 | Glutamine nih.gov |

| C=O (Amide) | 176.81 | Glutamine nih.gov |

| Cα | 57.05 | Glutamine nih.gov |

| Cγ | 33.61 | Glutamine nih.gov |

| Cβ | 29.05 | Glutamine nih.gov |

Multi-dimensional NMR for Solution-State Structural Ensembles

To obtain a comprehensive three-dimensional picture of this compound in solution, multi-dimensional NMR experiments are employed. ku.eduscispace.com These techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, providing distance and connectivity information.

COSY and TOCSY: These experiments identify protons that are spin-spin coupled, helping to assign protons within the same amino acid residue.

NOESY: This is a key technique that detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

HSQC and HMBC: These experiments correlate protons with their directly attached (HSQC) or more distant (HMBC) ¹³C or ¹⁵N nuclei, aiding in the assignment of the heteronuclei and confirming the peptide sequence.

By integrating the distance and dihedral angle restraints derived from these multi-dimensional NMR experiments, it is possible to generate an ensemble of structures that represent the conformational flexibility of this compound in solution. ku.eduscispace.com

Mass Spectrometry (MS) Applications in Dipeptide Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and sequence of peptides. Various ionization techniques are utilized to bring the peptide molecules into the gas phase for analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. nih.gov In ESI-MS, the dipeptide is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured to determine the molecular weight of the dipeptide with high accuracy. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion. researchgate.netresearchgate.net In this process, the ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern, which typically consists of b- and y-type ions, provides sequence information, confirming the identity of the amino acid residues and their order in the peptide. researchgate.net For peptides containing glutamine, characteristic neutral losses of ammonia (B1221849) (NH₃) and water (H₂O) are often observed. researchgate.netnist.gov In-source cyclization of N-terminal glutamine to pyroglutamic acid can also occur, leading to a characteristic mass loss. acs.org

| Ion | Observed m/z | Description |

|---|---|---|

| [M+H]⁺ | 275.13 | Expected protonated molecular ion for this compound |

| [MH - NH₃]⁺ | - | Fragment ion resulting from loss of ammonia researchgate.net |

| [MH - H₂O]⁺ | - | Fragment ion resulting from loss of water researchgate.net |

| m/z 84 | 84 | Characteristic fragment ion for glutamine researchgate.netnih.gov |

| m/z 130 | 130 | Fragment ion corresponding to the pyroglutamate (B8496135) ion tandfonline.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Molecular Mass Confirmation

Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) mass analyzer is another powerful technique for the analysis of peptides. nih.gov In MALDI-TOF MS, the peptide is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the peptide, and the TOF analyzer measures the time it takes for the ions to travel to the detector, which is proportional to their m/z ratio.

MALDI-TOF MS is particularly useful for the rapid and accurate determination of the molecular mass of peptides and can be used to confirm the molecular weight of this compound. frontiersin.orgnih.gov It is also a valuable tool for analyzing peptide mixtures and can be used to monitor enzymatic reactions involving glutamine-containing peptides. nih.gov Post-source decay (PSD) analysis in MALDI-TOF can provide fragmentation information for sequence confirmation. nih.gov Deamidation of glutamine residues, which results in a mass increase of approximately 0.984 Da, can also be monitored using MALDI-TOF MS. biorxiv.orgpeercommunityin.org

| Peptide/Fragment | Observed m/z | Context |

|---|---|---|

| This compound | ~275 | Expected molecular ion peak |

| Deamidated Peptide | +0.984 Da shift | Result of glutamine deamidation biorxiv.orgpeercommunityin.org |

| Cyclized N-terminal Gln | -17 Da shift | Result of cyclization to pyroglutamate nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence and structure of peptides like this compound (Glutaminyl-glutamine). In a typical MS/MS experiment, the peptide is first ionized, often by electrospray ionization (ESI), and the protonated molecule [M+H]⁺ is selected. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID). libretexts.org

The fragmentation of protonated peptides primarily occurs at the peptide bonds, leading to the formation of characteristic b- and y-type ions. wikipedia.org For this compound, the cleavage of the peptide bond between the two glutamine residues would result in b₁ and y₁ ions. The b₁ ion corresponds to the N-terminal glutamine residue, while the y₁ ion represents the C-terminal glutamine residue.

A significant fragmentation pathway for glutamine-containing peptides involves the neutral loss of ammonia (NH₃) from the side chain. wikipedia.orgnih.gov This deamidation is a prominent feature in the CID spectra of peptides with glutamine residues. researchgate.net The loss of ammonia can occur from the precursor ion or from fragment ions. For instance, the [M+H-NH₃]⁺ ion is a common observation. researchgate.net In some cases, a subsequent loss of carbon monoxide (CO) from an ammonia-loss fragment can occur, as seen in other glutamine-containing dipeptides. researchgate.netnih.govcapes.gov.br

The fragmentation of glutamine during CID can sometimes lead to the formation of a pyroglutamic acid residue, which can complicate spectral interpretation. osu.edu Additionally, under certain conditions, especially with N-terminal glutamine residues, cyclization can occur, leading to the formation of a pyroglutamyl moiety. researchgate.net The fragmentation patterns can be influenced by the position of the glutamine residue within the peptide. Peptides with C-terminal glutamine show abundant elimination of ammonia. researchgate.net

A summary of potential fragmentation pathways for this compound is presented in the table below.

| Precursor Ion | Fragmentation Process | Resulting Fragment Ions | Neutral Loss |

| [M+H]⁺ | Peptide Bond Cleavage | b₁, y₁ | - |

| [M+H]⁺ | Side Chain Deamidation | [M+H-NH₃]⁺ | NH₃ (17 Da) |

| [M+H]⁺ | Deamidation and Decarbonylation | [M+H-NH₃-CO]⁺ | NH₃ + CO (45 Da) |

| [M+H]⁺ | Loss of Water | [M+H-H₂O]⁺ | H₂O (18 Da) |

This table represents a generalized fragmentation pattern for a dipeptide containing glutamine and may not be exhaustive for this compound under all MS/MS conditions.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that provides insights into the conformational dynamics and solvent accessibility of a protein or peptide in its native state. nih.govwaters.comlongdom.org The method relies on the principle that backbone amide hydrogens can exchange with deuterium atoms from a deuterated solvent (D₂O). The rate of this exchange is dependent on the local structural environment; hydrogens in highly flexible or solvent-exposed regions exchange more rapidly than those in structured or buried regions. nih.govnih.gov

For a small dipeptide like this compound, HDX-MS can reveal information about its solution-state conformation. The exchange rates of the labile hydrogens, including those on the backbone amides and the side-chain amides of the glutamine residues, can be monitored over time. longdom.org The experiment typically involves diluting the peptide into a D₂O buffer for a specific duration, followed by quenching the exchange reaction by lowering the pH and temperature. nih.govglennmasson.com The mass increase of the peptide, corresponding to the number of incorporated deuterium atoms, is then measured by mass spectrometry.

Regions of the peptide that are more exposed to the solvent will show a faster rate of deuterium uptake. longdom.org Conversely, if the peptide adopts a conformation where certain hydrogens are involved in intramolecular hydrogen bonding, their exchange rates will be slower. nih.gov By analyzing the kinetics of deuterium exchange, a picture of the conformational flexibility of this compound can be constructed. nih.gov

While HDX-MS is more commonly applied to larger proteins, its application to small peptides can still provide valuable data on their dynamic behavior in solution. nih.gov The presence of two glutamine residues, each with a side-chain amide, adds to the complexity and richness of the HDX data for this compound.

Collision-Induced Dissociation (CID) Studies for Structural Fragments

Collision-Induced Dissociation (CID) is a fundamental technique in mass spectrometry used to fragment ions and deduce their structure. libretexts.org For the dipeptide this compound, CID studies provide detailed information about its covalent structure by breaking the molecule into smaller, predictable fragments.

When the protonated molecule of this compound is subjected to CID, the primary fragmentation occurs at the peptide bond, yielding b and y ions. wikipedia.org The b₁ ion would correspond to the N-terminal glutamine residue, and the y₁ ion would correspond to the C-terminal glutamine residue.

A characteristic fragmentation pathway observed in CID of glutamine-containing peptides is the neutral loss of ammonia (NH₃) from the side chain. nih.gov This is a facile process and often results in a prominent peak in the mass spectrum. researchgate.net In some instances, the initial loss of ammonia can be followed by the loss of carbon monoxide (CO). researchgate.netnih.govcapes.gov.br For peptides with N-terminal glutamine, cyclization to form a pyroglutamic acid residue is a known phenomenon under CID conditions. researchgate.net

The fragmentation of glutamine itself during CID can sometimes produce a fragment peak at the same m/z as pyroglutamic acid, which can complicate analysis. osu.edu The specific fragmentation pattern can be influenced by the energy of the collision and the type of mass spectrometer used. wikipedia.org

A summary of key structural fragments from CID of a glutamine-containing dipeptide is provided below.

| Fragment Type | Description |

| b₁ ion | N-terminal glutamine residue |

| y₁ ion | C-terminal glutamine residue |

| [M+H-NH₃]⁺ | Loss of ammonia from the precursor ion |

| [M+H-H₂O]⁺ | Loss of water from the precursor ion |

Predicted Collision Cross Section (CCS) Values in Ion Mobility-MS

Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. koreascience.kr The collision cross section (CCS) is a key parameter derived from IM-MS, representing the rotational average of the ion's surface area. nih.gov Predicted CCS values can be a valuable tool in the identification and characterization of small molecules, including peptides like this compound. nih.govsemanticscholar.org

Various computational methods and machine learning algorithms are used to predict CCS values based on the chemical structure of a molecule. nih.gov These predictions can then be compared to experimentally determined CCS values to increase confidence in compound identification. semanticscholar.org

The table below shows an example of predicted CCS values for a similar dipeptide, H-Val-Gln-OH, which can provide an approximation of what might be expected for this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 246.14484 | 158.4 |

| [M+Na]⁺ | 268.12678 | 160.2 |

| [M+NH₄]⁺ | 263.17138 | 160.8 |

| [M+K]⁺ | 284.10072 | 161.2 |

| [M-H]⁻ | 244.13028 | 154.3 |

| Data for H-Val-Gln-OH, adapted from PubChemLite. uni.lu Predicted CCS values for this compound would require specific calculations. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of proteins and peptides in solution. psu.eduphotophysics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. psu.edu The peptide bonds in a polypeptide chain are the primary chromophores in the far-UV region (180-240 nm), and the CD spectrum in this region is sensitive to the regular secondary structural elements like α-helices and β-sheets. psu.edu

For a small dipeptide such as this compound, the CD spectrum would likely be dominated by contributions from the peptide bond and any conformational preferences it may adopt in solution. While it is too short to form stable, canonical secondary structures like extended helices or sheets, the CD spectrum can still provide insights into the presence of turns or other ordered conformations. nih.gov For example, the presence of a weak negative shoulder around 234 nm in an aqueous solution could suggest a small population of a semi-folded topology. nih.gov

The solvent environment can significantly influence the conformation and, therefore, the CD spectrum of a peptide. nih.gov For instance, in non-aqueous, structure-promoting solvents, a peptide may exhibit different spectral features compared to its spectrum in an aqueous buffer. nih.gov The analysis of the CD spectrum of this compound under various conditions can help to characterize its conformational landscape.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikidoc.orgwikipedia.org This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous determination of the molecular structure in the solid state.

While a specific crystal structure for this compound was not found in the search results, the dipeptide has been used as a synthetic substrate in crystallographic studies of enzymes such as human glutaminyl cyclase. pnas.org In such studies, the enzyme is co-crystallized with the substrate or a substrate analog to understand the binding mode and catalytic mechanism. pnas.org

Electron Diffraction Studies of Ordered Assemblies

Electron diffraction is a powerful technique for characterizing the atomic-scale structure of crystalline materials. In the context of this compound, this method provides critical insights into how individual dipeptide molecules arrange themselves into larger, ordered assemblies. When cyclic peptides composed of alternating D- and L-amino acids, such as cyclo(L-Gln-D-Ala)4, form microcrystals, they can be analyzed using low-dose cryogenic electron microscopy and electron diffraction. rsc.org These studies have revealed highly ordered axial periodicities, typically between 4.75 and 4.85 Å, which is consistent with the formation of an ideal antiparallel β-sheet arrangement. rsc.org

The self-assembly of peptides is a hierarchical process. At the molecular level, X-ray scattering has shown diffraction characteristics indicative of β-sheet organization. frontiersin.org These β-sheets can then assemble into nanofibers, which in turn form hydrogels at the microscale. frontiersin.org The specific nature of the amino acid side chains plays a crucial role in the lateral packing of these peptide nanotubes. For instance, cyclic peptides containing bulkier hydrophobic residues like leucine (B10760876) and phenylalanine exhibit tighter packing compared to those with smaller residues like alanine. rsc.org This demonstrates that both hydrogen bonding and hydrophobic interactions are key drivers in the crystal engineering of these peptide assemblies. rsc.org

The formation of these ordered structures is not limited to cyclic peptides. Even short, linear dipeptides can self-assemble into well-defined nanostructures, such as nanotubes. researchgate.net The process is often initiated by the formation of β-sheet-like hydrogen bonds between adjacent peptide subunits, which stabilizes the resulting tubular structures. rsc.org The environment also plays a role; for example, the self-assembly of a reflectin-derived protopeptide into nanofibers occurs at both pH 7.5 and pH 4. frontiersin.org

Advanced Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the purification and analysis of peptides like this compound, ensuring high purity and enabling detailed characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of peptides. acs.org It separates molecules based on their hydrophobicity, making it highly effective for peptides with varying amino acid compositions. In the isolation of this compound from natural sources like corn gluten hydrolysate, RP-HPLC is a critical step. psu.edu After initial separation by gel filtration and solid-phase extraction, a C18 RP-HPLC column is often employed for final purification. psu.edu

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with an ion-pairing agent like trifluoroacetic acid (TFA). acs.orgmdpi.com Gradient elution, where the concentration of the organic modifier is increased over time, is commonly used for separating complex peptide mixtures. acs.org The specific gradient and flow rate can be optimized to achieve the best separation. For instance, a linear gradient of 0-5% methanol in water has been used to isolate this compound. psu.edu

The purity of the collected fractions is monitored by UV absorbance, typically at 210 or 214 nm, which detects the peptide bonds. psu.edumdpi.com The efficiency of the purification process can be very high, yielding peptides with the purity required for subsequent structural and functional studies.

Table 1: Exemplary RP-HPLC Parameters for Peptide Purification

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 reversed-phase | psu.edu |

| Mobile Phase A | Water with 0.05% TFA | mdpi.com |

| Mobile Phase B | Acetonitrile with 0.05% TFA | mdpi.com |

| Gradient | Linear gradient of solvent B | acs.org |

| Flow Rate | 1-4 mL/min | psu.edugoogle.com |

| Detection | UV at 210-214 nm | psu.edumdpi.com |

Gas Chromatography (GC) and Hyphenated Techniques for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, amino acids and peptides like this compound are generally not volatile due to their polar, zwitterionic nature. nih.govsigmaaldrich.com Therefore, they must be chemically modified into volatile derivatives prior to GC analysis. sigmaaldrich.com This process, known as derivatization, replaces active hydrogens on the polar functional groups with nonpolar moieties. sigmaaldrich.com

A common derivatization method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves esterification followed by acylation. For example, amino acids can be converted to their methyl esters and then to their pentafluoropropionyl (PFP) derivatives. nih.gov

Once derivatized, the compounds can be analyzed by GC coupled with mass spectrometry (GC-MS). nih.govresearchgate.net This hyphenated technique provides both separation and identification of the analytes. The GC separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column. wvu.edu The mass spectrometer then fragments the eluted compounds and produces a characteristic mass spectrum, which allows for their identification. wvu.edu

During the derivatization process, some amino acids can be converted into other forms. For instance, glutamine can be converted to glutamate (B1630785) during esterification. nih.gov It has also been observed that γ-glutamyl peptides can undergo intramolecular conversion to pyroglutamate during derivatization with methanolic HCl. nih.govresearchgate.net These potential conversions must be considered when interpreting the results of GC-MS analysis.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Reagent | Derivative Formed | Reference |

|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) | sigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | sigmaaldrich.com |

| Pentafluoropropionic anhydride (B1165640) (PFPA) | Pentafluoropropionyl (PFP) | nih.gov |

| Ethyl chloroformate | Ethyl chloroformate derivative | researchgate.net |

Conformational Analysis and Dynamics of H Gln Gln Oh Systems

Intramolecular Interactions Governing Dipeptide Conformation

The specific three-dimensional shape of H-Gln-Gln-OH is dictated by a complex interplay of non-covalent interactions within the molecule. These forces constrain the rotational freedom around the peptide backbone's single bonds, leading to a set of preferred conformations.

The conformational flexibility of peptide chains is primarily limited to rotations around the bonds connected to the alpha-carbon atoms (the dihedral angles Φ and Ψ). msu.edu This limitation is a direct consequence of the rigid, planar nature of the amide (peptide) bond, which exhibits significant double-bond character due to electron delocalization. msu.edu Beyond this inherent rigidity, several other interactions further define the dipeptide's structure:

Hydrogen Bonding : Intramolecular hydrogen bonds are paramount in stabilizing specific peptide structures. In glutamine-containing peptides, the side-chain amide group is an active participant in hydrogen bonding. Gas-phase studies on capped glutamine dipeptides, such as Ac-Gln-Gln-NHBn, show that the side chain can form hydrogen bonds with the peptide backbone. researchgate.net For instance, the carbonyl oxygen of the glutamine side chain can form a seven-membered ring by accepting a hydrogen bond from the backbone amide NH of the same residue. researchgate.net This type of sidechain-backbone interaction can work in concert with backbone-backbone hydrogen bonds to stabilize secondary structures like β-turns. researchgate.netrsc.org A study on Ac-Ala-Gln-NHBn demonstrated that the Gln side chain stabilizes a type I β-turn by forming a C7 hydrogen bond. rsc.org

Steric Effects : The spatial arrangement of atoms and the repulsion between their electron clouds (steric hindrance) also play a crucial role. The size and shape of the two glutamine side chains restrict the available conformational space, preventing certain rotational angles that would lead to atomic clashes. msu.edu The interplay between steric hindrance and more attractive forces like hydrogen bonding determines the final, most stable conformations.

Research on glutamine-containing pentapeptides has shown that they consistently adopt helical conformations stabilized by intramolecular hydrogen bonds, forming distinct β-turns. uzh.ch These studies underscore the strong propensity of the glutamine residue to induce turns, a characteristic that is likely present in the simpler this compound system.

| Interaction Type | Participating Groups | Resulting Structural Motif | Reference |

|---|---|---|---|

| Sidechain-Backbone H-Bond | Gln side-chain C=O and backbone N-H of the same residue | 7-membered ring (C7) | researchgate.netrsc.org |

| Backbone-Backbone H-Bond | Backbone C=O of residue (i) and backbone N-H of residue (i+3) | 10-membered ring (Type I β-turn) | researchgate.net |

| Sidechain-Backbone H-Bond | Gln side-chain amide with neighboring amide groups | Stabilization of extended (C5) or turn structures (γ-turn) | rsc.org |

| Steric Repulsion | Bulky side chains and backbone atoms | Restriction of dihedral angles (Φ, Ψ) | msu.edu |

Influence of Solvent Environment on this compound Conformation

The conformational preferences of this compound are highly sensitive to its surrounding environment, particularly the solvent. A solvent can significantly alter the energetic landscape of the dipeptide by interacting directly with it, thereby stabilizing or destabilizing certain conformations.

In the gas phase, free from solvent interactions, the dipeptide's conformation is governed solely by intramolecular forces. This often leads to compact, folded structures stabilized by the maximum number of internal hydrogen bonds. rsc.org However, in a polar protic solvent like water, the scenario changes dramatically. Water molecules are excellent hydrogen bond donors and acceptors and can compete with the peptide's own internal hydrogen bonding sites. acs.org

This competition can disrupt intramolecular hydrogen bonds that would be stable in the gas phase, leading to more extended or open conformations of the dipeptide. nih.gov Water molecules can form "bridges" between different parts of the peptide, mediating interactions that favor specific geometries. nih.gov Furthermore, the dielectric properties of the solvent modulate the strength of electrostatic interactions within the peptide. researchgate.net

Computational studies on glutamine-based polyamino acids in aqueous solutions show that the conformation is pH-dependent, with the molecule adopting a self-ordered coil structure stabilized by a network of hydrogen bonds, many involving the side chains. mdpi.com This highlights that environmental factors like pH, which alter the ionization state of the N- and C-termini, can profoundly influence the conformational ensemble by changing the electrostatic interactions within the molecule and with the solvent. mdpi.com

Conversely, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), which is a hydrogen bond acceptor but not a donor, the conformational equilibrium would be different again. Such solvents can still disrupt certain intramolecular interactions but interact differently with the peptide compared to water. For example, studies on larger peptides show that conformations in DMSO can differ significantly from those in water, often favoring different types of β-turns. tandfonline.com

| Environment | Dominant Interactions | Typical Conformational Preference | Reference |

|---|---|---|---|

| Gas Phase | Intramolecular hydrogen bonds | Compact, folded structures (e.g., β-turns) | rsc.org |

| Water (Polar Protic) | Peptide-water hydrogen bonds, hydration shells | More extended or flexible conformations; disruption of some intramolecular H-bonds | acs.orgnih.gov |

| DMSO (Polar Aprotic) | Specific peptide-solvent interactions (H-bond accepting) | Can stabilize different turn types compared to water | tandfonline.com |

| Aqueous Solution (varying pH) | Electrostatic interactions, peptide-water H-bonds | pH-dependent self-ordered coils | mdpi.com |

Analysis of Conformational Flexibility and Dynamics via Biophysical Methods

A variety of experimental and computational biophysical methods are employed to characterize the conformational landscape and dynamic behavior of peptides like this compound. diva-portal.orgunits.it Since the peptide exists as an ensemble of rapidly interconverting states, no single technique can provide a complete picture. Instead, a complementary approach is often necessary.

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying peptide conformation and dynamics in solution. diva-portal.org Measurements of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts provide information about average inter-atomic distances and dihedral angles, which can be used to build structural models. nih.gov Advanced NMR techniques can also probe motions on a wide range of timescales, from picoseconds to seconds. acs.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is sensitive to the secondary structure of peptides. nih.gov The far-UV CD spectrum can provide an estimate of the relative amounts of α-helix, β-sheet, and random coil conformations in the ensemble. nih.gov Changes in the CD spectrum upon addition of solvents or changes in temperature can indicate shifts in the conformational equilibrium. mdpi.com

Vibrational Spectroscopy (FTIR and Raman) : Infrared and Raman spectroscopy probe the vibrational modes of the peptide bonds (e.g., Amide I and Amide II bands), which are sensitive to the local conformational environment and hydrogen bonding patterns. researchgate.net These techniques can be used to identify and quantify different secondary structural elements.

Fluorescence Spectroscopy : Analysis of fluorescence spectra can reveal conformational changes, particularly if the peptide is near a fluorescent group. nih.gov Changes in the emission wavelength or intensity can signal alterations in the local environment of the fluorophore due to peptide folding or unfolding.

Computational Methods:

Molecular Dynamics (MD) Simulations : MD simulations are a cornerstone of studying peptide dynamics. biorxiv.org By simulating the motions of atoms over time based on a physical force field, MD can generate a detailed, atomistic view of the conformational ensemble and the transitions between different states. acs.org These simulations provide insight into the influence of solvent and intramolecular forces on the peptide's flexibility.

Quantum Mechanics (QM) Calculations : High-level ab-initio or Density Functional Theory (DFT) calculations are used to accurately determine the energies of different specific conformations. researchgate.net These methods are often used to benchmark force fields for MD simulations and to analyze the nature of intramolecular interactions in detail for small systems or fragments.

| Method | Type | Information Provided | Reference |

|---|---|---|---|

| NMR Spectroscopy | Experimental | 3D structure in solution, interatomic distances, dihedral angles, dynamics over multiple timescales | diva-portal.orgnih.govacs.org |

| Circular Dichroism (CD) | Experimental | Secondary structure content (α-helix, β-turn, random coil) | nih.govnih.gov |

| FTIR/Raman Spectroscopy | Experimental | Vibrational modes sensitive to H-bonding and secondary structure | researchgate.net |

| Molecular Dynamics (MD) | Computational | Atomistic view of conformational flexibility, dynamic transitions, solvent effects | acs.orgbiorxiv.org |

| Quantum Mechanics (QM) | Computational | Accurate energies of specific conformers, detailed analysis of intramolecular interactions | researchgate.net |

Intermolecular Interactions and Self Assembly Phenomena of Glutamine Containing Peptides

Fundamental Principles of Peptide Self-Assembly

The self-assembly of peptides into well-defined nanostructures is governed by a delicate balance of several intermolecular forces. These non-covalent interactions, while individually weak, collectively provide the thermodynamic driving force for the formation of stable, ordered assemblies.

Hydrogen bonds are a predominant force in the self-assembly of peptides, including those containing glutamine. nih.govacs.orgresearchgate.net These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. In the context of H-Gln-Gln-OH, hydrogen bonds can form between the amide groups of the peptide backbone, as well as involving the side-chain carboxamide groups of the glutamine residues. nih.govacs.orgscirp.org

The side chain of glutamine, with its terminal amide group, is particularly adept at forming multiple hydrogen bonds. researchgate.net This allows for the formation of extensive hydrogen-bonding networks that can stabilize the resulting self-assembled structures. scirp.org Studies have shown that glutamine residues can participate in backbone-backbone, backbone-side chain, and side chain-side chain hydrogen bonding. nih.govacs.org The formation of these hydrogen bonds is a key factor in the initial association of peptide monomers and the subsequent growth into larger aggregates. biorxiv.org

| Type of Hydrogen Bond | Description | Significance in this compound |

| Backbone-Backbone | Between the amide nitrogen (N-H) of one peptide and the carbonyl oxygen (C=O) of another. | Creates the foundation for secondary structures like β-sheets. |

| Backbone-Side Chain | Between a backbone amide or carbonyl group and a side-chain functional group. | Links the peptide backbone to the functional side chains, influencing overall conformation. |

| Side Chain-Side Chain | Between the side-chain amide groups of two glutamine residues. | Crucial for the specific recognition and association of glutamine-containing peptides. biorxiv.orgrsc.org |

While this compound is a hydrophilic peptide, hydrophobic interactions can still play a role in its self-assembly, particularly in an aqueous environment. medchemexpress.commedchemexpress.com Hydrophobic interactions arise from the tendency of nonpolar groups to minimize their contact with water. This leads to the clustering of these groups in the interior of a self-assembled structure. While the glutamine side chain is polar, the alkyl portion of the side chain possesses some nonpolar character that can contribute to hydrophobic effects.

In larger, more complex peptides containing glutamine alongside aromatic residues, π-π stacking interactions become significant. rsc.org These are attractive, non-covalent interactions that occur between the electron clouds of aromatic rings. While this compound itself lacks aromatic rings, this interaction is a critical driving force in the self-assembly of many other peptide systems. For instance, the attachment of an Fmoc (9-fluorenylmethyloxycarbonyl) group, which contains a large aromatic system, to peptides is a common strategy to promote self-assembly through π-π stacking. rsc.orgmdpi.com

Electrostatic interactions, which include attractions and repulsions between charged groups, are fundamental to the controlled self-assembly of peptides. nih.govnih.gov At neutral pH, this compound exists as a zwitterion, with a positively charged N-terminal amino group and a negatively charged C-terminal carboxyl group. These opposite charges can lead to attractive electrostatic interactions that help to orient and stabilize the assembling peptide molecules.

Van der Waals forces are weak, short-range electrostatic interactions that exist between all atoms and molecules. sydney.edu.auwikipedia.org They arise from temporary fluctuations in electron density that create transient dipoles. Although individually the weakest of the non-covalent forces, the cumulative effect of many van der Waals interactions can significantly contribute to the stability of a self-assembled structure, especially when molecules can pack closely together. sydney.edu.aupsu.edu In the self-assembly of this compound, these forces would be present between all interacting atoms, providing a general cohesive energy that helps to hold the assembly together.

Self-Assembly Mechanisms of Glutamine-Containing Peptides

The unique properties of the glutamine side chain play a pivotal role in guiding the self-assembly of peptides that contain this amino acid.

The glutamine side chain, with its ability to both donate and accept hydrogen bonds, acts as a specific recognition unit that directs the assembly of peptides. biorxiv.orgrsc.org This means that glutamine residues on different peptide molecules can "find" each other and interact in a preferred orientation, leading to a more ordered and predictable self-assembly process.

β-Sheet Formation and Fibrillar Architectures

A fundamental and prevalent structural motif in the self-assembly of glutamine-containing peptides is the β-sheet. In this conformation, individual peptide chains (β-strands) are aligned laterally and stabilized by a network of intermolecular hydrogen bonds between the backbone amide and carbonyl groups. mpg.denih.gov The side chains of the amino acids protrude alternately above and below the plane of the sheet.

The side chains of glutamine and asparagine are particularly effective at stabilizing β-sheet structures through the formation of "hydrogen-bond ladders". acs.org These ladders create additional stability beyond the backbone hydrogen bonds, promoting the formation of highly ordered, in-register parallel β-sheets. acs.org This capacity for extensive hydrogen bonding is a key reason why glutamine is frequently found in amyloidogenic peptide sequences, which are known to form highly stable, fibrillar aggregates characterized by a cross-β structure. mpg.deacs.org

This propensity for β-sheet formation is the foundational step for the subsequent assembly into larger, fibrillar architectures. These fibrils are elongated, unbranched structures that can extend for micrometers in length. mpg.de The process often begins with the formation of smaller oligomers, which then act as nuclei for the growth of longer protofilaments. These protofilaments can then associate laterally to form mature fibrils. nih.gov The formation of these fibrillar structures is a hallmark of many glutamine-rich peptides and is central to their ability to form more complex nanostructures.

Formation of Defined Nanostructures: Hydrogels, Nanofibers, Nanotubes, and Nanosheets

The fibrillar assemblies of glutamine-containing peptides serve as the building blocks for a diverse array of macroscopic and microscopic materials. The entanglement of these long nanofibers can trap large amounts of solvent, leading to the formation of hydrogels. nih.govresearchgate.net These hydrogels are viscoelastic materials with high water content, and their properties can be tuned by controlling the underlying self-assembly process. researchgate.net

Hydrogels and Nanofibers: The self-assembly of this compound and other short glutamine-containing peptides often results in the formation of a dense network of nanofibers. nih.govfrontiersin.org These fibers create a three-dimensional matrix that immobilizes the surrounding aqueous solution, forming a self-supporting hydrogel. nih.govresearchgate.net The mechanical properties of these hydrogels, such as their stiffness and stability, are directly related to the density and interconnectivity of the nanofiber network. nih.gov

Nanotubes: Under specific conditions, cyclic peptides containing glutamine have been shown to self-assemble into highly ordered nanotubes. nih.govmdpi.com This assembly is driven by the formation of extensive intermolecular hydrogen bonds between the cyclic peptide rings, leading to a stacked, hollow, tubular structure. nih.govmdpi.com The internal and external diameters of these nanotubes can be precisely controlled by the design of the cyclic peptide sequence.

Nanosheets: More complex, two-dimensional nanostructures in the form of nanosheets have also been observed. nih.govmdpi.com These structures can arise from the lateral association of peptide nanotubes or through a hierarchical assembly process where pre-formed one-dimensional tapes associate into wider ribbons and eventually into sheet-like architectures. nih.gov The formation of nanosheets often requires a sophisticated peptide design that balances hydrophobic and hydrophilic interactions to favor planar assembly. nih.gov

External Triggers and Environmental Modulation of Self-Assembly

The self-assembly of glutamine-containing peptides is not a static process but can be dynamically controlled by external stimuli. Environmental factors such as pH, ion concentration, and temperature can significantly influence the noncovalent interactions that govern the assembly, allowing for precise control over the formation and properties of the resulting nanostructures. nih.gov

pH-Dependent Self-Assembly Control

The pH of the surrounding environment plays a critical role in modulating the self-assembly of peptides containing ionizable amino acid residues. nih.gov For this compound, the terminal amino and carboxyl groups have pKa values that make their protonation state sensitive to changes in pH.

Changes in pH alter the charge state of the peptide, which in turn affects the electrostatic interactions between molecules. nih.gov At the isoelectric point, where the net charge of the peptide is zero, electrostatic repulsion is minimized, which can favor aggregation. Conversely, at pH values far from the isoelectric point, the peptides will carry a net positive or negative charge, leading to increased electrostatic repulsion that can inhibit or alter the assembly process. nih.govmdpi.com For instance, at acidic pH, the terminal amino group is protonated (-NH3+), while at basic pH, the terminal carboxyl group is deprotonated (-COO-). This modulation of charge can be used to trigger or reverse the self-assembly process, providing a convenient "on-off" switch for the formation of nanostructures like hydrogels. researchgate.netbiorxiv.org

| pH Condition | Protonation State of this compound | Expected Effect on Self-Assembly |

| Acidic (e.g., pH < 4) | Predominantly cationic (H₂N⁺-Gln-Gln-COOH) | Increased electrostatic repulsion may hinder extensive assembly. |

| Near Isoelectric Point | Zwitterionic (H₃N⁺-Gln-Gln-COO⁻) | Minimized electrostatic repulsion can promote self-assembly and aggregation. mdpi.com |

| Basic (e.g., pH > 9) | Predominantly anionic (H₂N-Gln-Gln-COO⁻) | Increased electrostatic repulsion may inhibit or lead to different assembly morphologies. nih.gov |

Influence of Ion Concentration and Ionic Strength on Assembly

The presence of salts in the solution can also have a profound impact on the self-assembly of this compound. nih.govresearchgate.netrsc.org Ions in the solution can screen the electrostatic charges on the peptide molecules, thereby reducing the repulsive forces between them. researchgate.net This "charge screening" effect can promote aggregation, even under pH conditions where self-assembly would otherwise be inhibited due to electrostatic repulsion. researchgate.net

Increasing the ionic strength of the solution can therefore be used to induce the formation of hydrogels and other nanostructures. researchgate.net The specific type of ions present can also play a role, as different ions have varying abilities to interact with the peptide and the surrounding water molecules, a phenomenon described by the Hofmeister series. nih.govresearchgate.net

Temperature Effects on Self-Assembly Stability

Temperature is another critical parameter that can be used to control the self-assembly process. Generally, for assemblies primarily driven by hydrogen bonding, an increase in temperature can provide enough thermal energy to disrupt these interactions, leading to the disassembly of the nanostructures. rsc.orgmdpi.com This property can result in thermo-reversible materials, such as hydrogels that transition to a solution state upon heating and reform upon cooling. rsc.org

However, the influence of temperature can be more complex if hydrophobic interactions also play a significant role. In such cases, an increase in temperature can sometimes strengthen these interactions and promote assembly up to a certain point. For this compound, where hydrogen bonding is a dominant force, it is expected that the stability of its self-assembled structures would decrease with increasing temperature. conicet.gov.arnih.gov

Supramolecular Chemistry of Peptide Assemblies

The self-assembly of this compound into the various nanostructures described is a prime example of supramolecular chemistry. This field of chemistry focuses on the organization of molecules into well-defined, functional structures held together by noncovalent interactions. nih.govacs.org The key noncovalent forces at play in the assembly of glutamine-containing peptides include:

Hydrogen Bonding: As extensively discussed, this is a primary driving force, particularly involving the backbone amides and the side-chain amides of the glutamine residues. nih.govacs.org

Hydrophobic Interactions: Although glutamine is a polar amino acid, the peptide backbone has some nonpolar character, and hydrophobic interactions can contribute to the stability of the assembled core. reading.ac.uk

Van der Waals Forces: These are weak, short-range attractive forces that become significant when molecules are closely packed, as they are in a well-ordered fibril. nih.gov

Electrostatic Interactions: The attraction between opposite charges and repulsion between like charges, modulated by pH and ionic strength, are crucial for controlling the assembly process. nih.govacs.org

The beauty of the supramolecular chemistry of peptides lies in its programmability. By making small changes to the peptide sequence—for example, by adding or substituting amino acids—it is possible to alter the balance of these noncovalent forces and thus direct the self-assembly towards a desired nanostructure with specific properties and functions. researchgate.net This bottom-up approach to creating nanomaterials offers a high degree of control and versatility, making peptide-based self-assembly a powerful tool in nanotechnology and materials science.

Rational Design Principles for Self-Assembled Peptide Materials

The rational design of self-assembling peptide materials, including those based on glutamine, involves the strategic manipulation of the peptide sequence and its environment to control the formation of desired nanostructures, such as fibrils, ribbons, and hydrogels. psu.eduresearchgate.net The primary driving forces are a combination of hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking. nih.gov For glutamine-containing peptides, the side-chain amide provides a powerful hydrogen bonding capability that is a key element in the design process. acs.org

Research into various peptide systems has illuminated several core principles applicable to the design of materials using glutamine-containing sequences:

Primary Sequence Control: The amino acid sequence is the most fundamental factor controlling self-assembly. The position of a single amino acid can significantly alter the properties of the resulting material. researchgate.net In glutamine-rich sequences, the propensity for aggregation is high. Computational simulations have identified glutamine as a potent driver for forming stable aggregates, which can manifest as fibrillar, gel-like structures. nih.gov The design can be tuned by combining glutamine with other residues; for example, alternating Gln with hydrophobic residues like leucine (B10760876) (Leu) within a sequence flanked by charged residues can lead to the formation of well-defined nanofibers that subsequently form a hydrogel. nih.gov

Role of Non-covalent Interactions: The self-assembly of short peptides is often driven by a hierarchy of interactions. nih.gov While the glutamine side chains can form extensive hydrogen bond networks, these are often complemented by other forces. acs.org Attaching aromatic moieties, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to the N-terminus of a peptide is a common strategy to introduce strong π-π stacking and hydrophobic interactions, which facilitate and direct the self-assembly process. nih.govrsc.org The interplay between π-π stacking from the Fmoc group and hydrogen bonding from the peptide backbone and side chains (including glutamine) leads to the formation of stable hydrogels. rsc.org

Environmental Triggers: The self-assembly process is highly sensitive to external conditions. Parameters such as pH, solvent composition, and peptide concentration are critical variables in the rational design of these materials. nih.govmdpi.com The gelation of Fmoc-conjugated dipeptides, including one containing glutamine (Fmoc-Phe-Gln-OH), has been shown to be tunable by altering the pH of the buffer solution. rsc.org Similarly, the rate of hydrogelation and the strength of the resulting gel can be controlled by adjusting the solvent composition, for instance, by varying the ratio of water to an organic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

The table below summarizes the key principles and the molecular interactions that guide the rational design of self-assembling materials based on glutamine-containing peptides.

| Design Principle | Key Molecular Interactions | Resulting Structures/Properties | References |

| Sequence Control | Hydrogen Bonding (Side-Chain & Backbone) | Fibrils, Aggregates, Hydrogels | nih.gov, researchgate.net, nih.gov |

| Terminal Modification | π-π Stacking, Hydrophobic Interactions | Enhanced Self-Assembly, Nanofibers, Hydrogels | rsc.org, nih.gov |

| Environmental Control | Electrostatic Interactions, Solvation Effects | pH-Responsive Gelation, Tunable Gel Strength & Kinetics | mdpi.com, rsc.org, nih.gov |

Chiroselective Aspects in Self-Assembled Systems Involving Dipeptides

Chirality, or the "handedness" of molecules, is a fundamental property of amino acids and peptides that plays a crucial role in dictating their three-dimensional structure and, consequently, their self-assembly pathways. mdpi.com The specific stereochemistry of the amino acids within a dipeptide like this compound (typically composed of L-glutamine) governs the formation of higher-order chiral supramolecular structures.

The influence of chirality is a key consideration in the design and synthesis of peptide-based materials:

Induction of Ordered Conformations: The inherent chirality of the amino acid building blocks can direct the peptide backbone to adopt specific secondary structures, which then assemble into larger, ordered supramolecular architectures. mdpi.com For example, a polymer synthesized from L-glutamine was observed to adopt a pH-dependent, self-ordered conformation in water, a phenomenon directly linked to the chirality of the monomer units. mdpi.com This principle suggests that a dipeptide like H-L-Gln-L-Gln-OH would assemble differently from its D-D or L-D counterparts, leading to distinct material properties.

Chiroselective Recognition and Assembly: Self-assembly processes can be chiroselective, meaning that the system may preferentially incorporate or interact with molecules of a specific chirality. This has been observed in systems where glutamine enantiomers (L-Gln and D-Gln) are used to induce a chiral response in inorganic nanoparticles, demonstrating that the chirality of glutamine can be transferred to an entire assembly. sustech.edu.cn This implies that in a racemic or mixed-enantiomer solution of dipeptides, homochiral (L-L with L-L) and heterochiral (L-L with D-D) interactions would differ, potentially leading to chiral sorting or the formation of distinct aggregate morphologies.